molecular formula C23H21BrN2O3 B11295977 5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11295977
M. Wt: 453.3 g/mol
InChI Key: AHDQHUIKUPRUJH-UHFFFAOYSA-N
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Description

5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-1-benzofuran-2-carboxylic acid, 8-butoxyquinoline, and appropriate reagents for amide bond formation. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Quinoline Derivatization: Functionalization of quinoline with a butoxy group.

    Amide Bond Formation: Coupling of the carboxylic acid with the amine group of the quinoline derivative under conditions such as EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or benzofuran rings.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents such as LiAlH₄ or NaBH₄.

    Substitution: Reagents like NaOH or various halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could replace the bromine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-benzofuran-2-carboxamide
  • 8-butoxyquinoline derivatives
  • Other benzofuran derivatives

Uniqueness

The uniqueness of 5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H21BrN2O3/c1-3-4-12-28-20-10-8-18(16-6-5-11-25-21(16)20)26-23(27)22-14(2)17-13-15(24)7-9-19(17)29-22/h5-11,13H,3-4,12H2,1-2H3,(H,26,27)

InChI Key

AHDQHUIKUPRUJH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C)C=CC=N2

Origin of Product

United States

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